
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol . This compound belongs to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate can be achieved through various synthetic routes. One common method involves the reaction of 6,7-dichloroindole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete acetylation of the indole . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various indole derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1H-Indol-3-ol, 6,7-dichloro-, 3-acetate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, leading to diverse biological effects . For example, they can inhibit the activity of enzymes like aldose reductase, which is involved in the polyol pathway of glucose metabolism . Additionally, indole derivatives can modulate the activity of transcription factors and signaling pathways, contributing to their anticancer and antiviral properties .
Comparación Con Compuestos Similares
1H-Indol-3-ol, 6,7-dichloro-, 3-acetate can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of an acetate group.
1H-Indole-3-acetic acid: This compound is a plant hormone involved in the regulation of plant growth and development.
6,7-Dichloroindole: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetate group, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H7Cl2NO2 |
|---|---|
Peso molecular |
244.07 g/mol |
Nombre IUPAC |
(6,7-dichloro-1H-indol-3-yl) acetate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-5(14)15-8-4-13-10-6(8)2-3-7(11)9(10)12/h2-4,13H,1H3 |
Clave InChI |
ONAAMEGHAGVWJK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CNC2=C1C=CC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


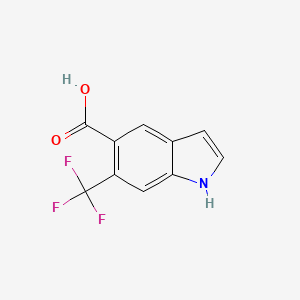
![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)


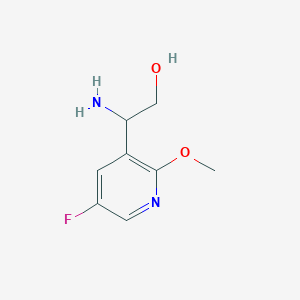
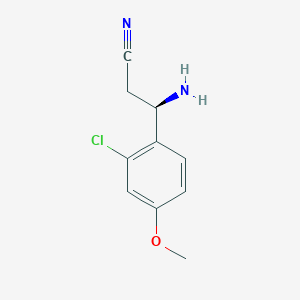
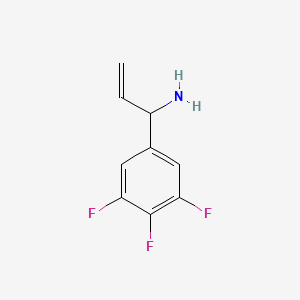
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
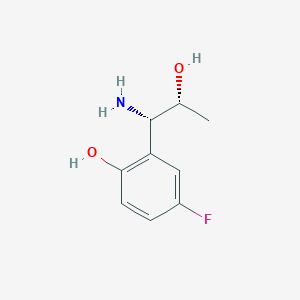
![(2E)-3-[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]-2-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B13055780.png)
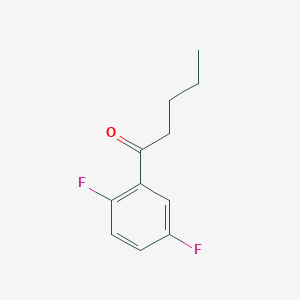
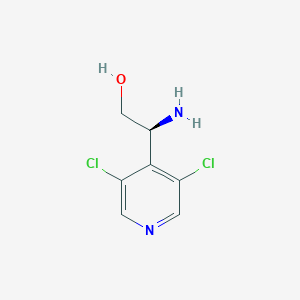
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)

